

# An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Chemical Properties and Characterization

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## Compound of Interest

Compound Name: **3,5-Dimethoxybenzamide**

Cat. No.: **B098736**

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3,5-Dimethoxybenzamide** is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its structural framework, featuring a dimethoxy-substituted phenyl ring attached to a benzamide functional group, makes it an interesting candidate for further investigation. This technical guide provides a comprehensive overview of its chemical properties, characterization data, and a proposed synthetic pathway. The information is presented to support researchers and professionals in the fields of chemistry and drug development.

## Chemical Properties

The fundamental chemical and physical properties of **3,5-Dimethoxybenzamide** are summarized below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not extensively reported in publicly accessible databases. For comparative purposes, data for the closely related precursor, 3,5-dimethoxybenzoic acid, is also included.

Property	3,5-Dimethoxybenzamide	3,5-Dimethoxybenzoic Acid (Precursor)
CAS Number	17213-58-0 <a href="#">[1]</a>	1132-21-4
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub> <a href="#">[1]</a>	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	181.19 g/mol <a href="#">[1]</a>	182.17 g/mol
Appearance	Not explicitly stated; likely a solid.	White to off-white crystalline powder. <a href="#">[2]</a>
Melting Point	Data not readily available.	178-180 °C
Boiling Point	Data not readily available.	Data not readily available.
Solubility	Data not readily available.	Sparingly soluble in water; soluble in ethanol, methanol, and acetone. <a href="#">[3]</a>
IUPAC Name	3,5-dimethoxybenzamide	3,5-dimethoxybenzoic acid <a href="#">[2]</a>
InChI	InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11) <a href="#">[4]</a>	InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11) <a href="#">[5]</a>
SMILES	C(N)=O)C1=CC(OC)=CC(OC)=C1 <a href="#">[4]</a>	C(O)=O)C1=CC(OC)=CC(OC)=C1 <a href="#">[5]</a>

## Synthesis and Experimental Protocols

The synthesis of **3,5-Dimethoxybenzamide** can be achieved from its carboxylic acid precursor, 3,5-dimethoxybenzoic acid. The following protocols are based on established organic chemistry principles for amide formation.

### Synthesis of 3,5-Dimethoxybenzoic Acid (Precursor)

The precursor can be synthesized from 3,5-dihydroxybenzoic acid via a methylation reaction.

Materials:

- 3,5-dihydroxybenzoic acid
- Dimethyl sulfate
- Potassium carbonate (anhydrous)
- Acetone
- Sodium hydroxide (30% solution)
- Concentrated hydrochloric acid
- Water

**Procedure:**

- In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in acetone.
- Add anhydrous potassium carbonate to the solution at room temperature.
- Slowly add dimethyl sulfate dropwise to the stirred mixture.
- Heat the reaction mixture to 55 °C and allow it to reflux overnight.
- After the reaction is complete, remove the acetone under reduced pressure.
- To the residue, add water, and then adjust the pH to 14 with a 30% sodium hydroxide solution.
- Heat the mixture at 75 °C for 4 hours to hydrolyze any ester byproducts.
- Cool the reaction mixture to room temperature.
- Acidify the solution with concentrated hydrochloric acid to a pH of approximately 6 to precipitate the product.
- Filter the resulting white solid, wash with water, and dry to obtain 3,5-Dimethoxybenzoic Acid.[2]

## Synthesis of 3,5-Dimethoxybenzamide

This procedure involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

### Materials:

- 3,5-dimethoxybenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride
- Ammonia (aqueous solution or gas) or Ammonium chloride
- A suitable base (e.g., triethylamine, if using ammonium chloride)
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

### Procedure:

- Activation of the Carboxylic Acid: In a flask under an inert atmosphere, suspend or dissolve 3,5-dimethoxybenzoic acid in an anhydrous solvent.
- Slowly add thionyl chloride or oxalyl chloride to the mixture. A catalytic amount of DMF can be used with oxalyl chloride.
- Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases and the starting material is consumed (monitor by TLC).
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dimethoxybenzoyl chloride.
- Amidation: Dissolve the crude acid chloride in an anhydrous solvent.
- Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia or bubble ammonia gas through the solution. Alternatively, react with ammonium chloride in the presence of a base like triethylamine.
- Stir the reaction mixture until the reaction is complete (monitor by TLC).

- Quench the reaction with water and extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **3,5-Dimethoxybenzamide**.



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Caption: Synthetic pathway for **3,5-Dimethoxybenzamide**.

## Characterization

A complete structural elucidation of **3,5-Dimethoxybenzamide** would involve a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

The proton NMR spectrum is expected to show the following signals:

- A singlet for the six protons of the two equivalent methoxy (-OCH<sub>3</sub>) groups.
- Distinct signals in the aromatic region corresponding to the protons on the benzene ring at positions 2, 4, and 6.
- A broad signal corresponding to the two protons of the amide (-CONH<sub>2</sub>) group.

## Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

- N-H stretching vibrations for the primary amide group, typically appearing as two bands in the region of 3100-3500 cm<sup>-1</sup>.

- C=O (amide I band) stretching vibration, a strong absorption around  $1630\text{-}1680\text{ cm}^{-1}$ .
- N-H bending (amide II band) vibration around  $1550\text{-}1640\text{ cm}^{-1}$ .
- C-O stretching vibrations for the methoxy groups in the region of  $1000\text{-}1300\text{ cm}^{-1}$ .
- C-H stretching and bending vibrations for the aromatic ring.

## Mass Spectrometry (MS)

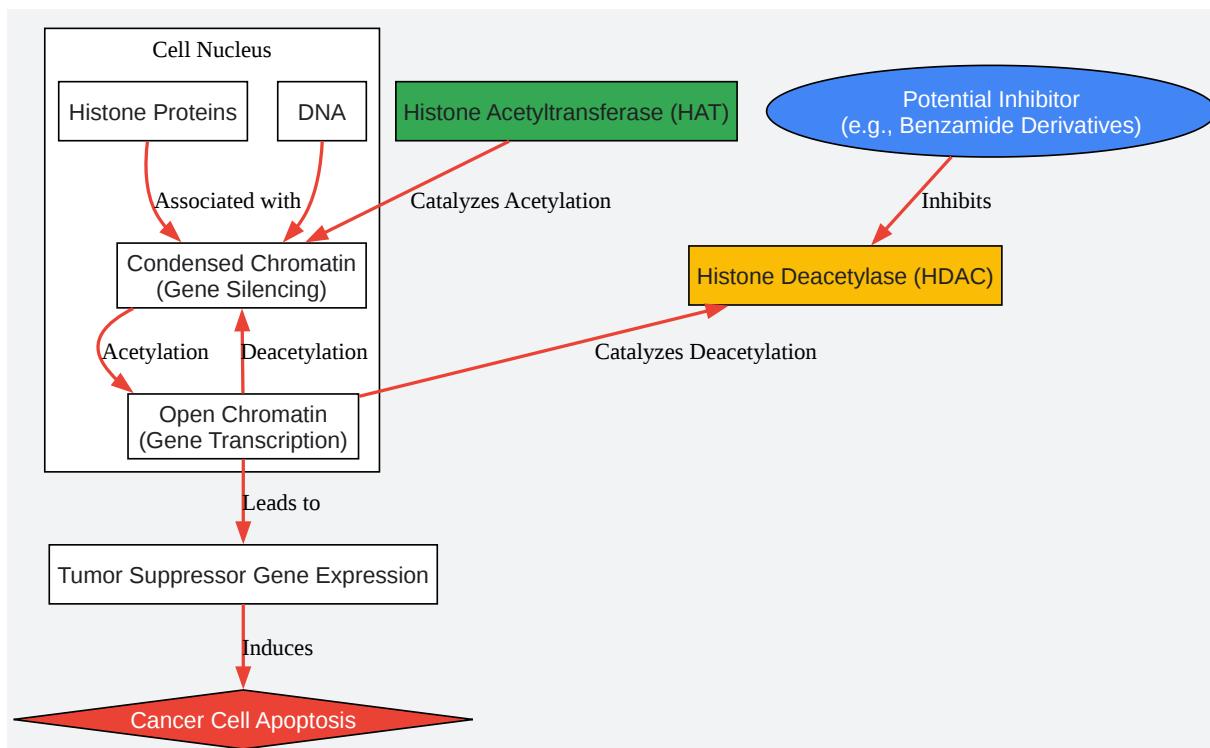
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak  $[\text{M}]^+$  corresponding to the molecular weight of 181.19 g/mol. [1] Fragmentation patterns would likely involve the loss of the amide group, methoxy groups, and other characteristic fragments of the benzamide structure.

## Potential Biological Activity and Signaling Pathways

While specific biological activities for **3,5-Dimethoxybenzamide** are not extensively documented, related compounds have shown significant potential in drug development. For instance, derivatives of dimethoxy benzamide have been investigated as anticancer agents that target the tubulin protein.[6][7] Furthermore, the structurally similar N-hydroxy-**3,5-dimethoxybenzamide** is hypothesized to be a histone deacetylase (HDAC) inhibitor due to the presence of the hydroxamic acid moiety, a known pharmacophore for HDAC inhibition.[8]

## Hypothesized Signaling Pathway: HDAC Inhibition

HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to an increase in histone acetylation. This, in turn, alters chromatin structure and gene expression, often resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells. While **3,5-Dimethoxybenzamide** itself is not a classical HDAC inhibitor, its scaffold could be a starting point for the design of such molecules.



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Caption: Hypothesized HDAC inhibition pathway for benzamide derivatives.

## Conclusion

**3,5-Dimethoxybenzamide** is a compound with a well-defined chemical structure whose full experimental characterization is still emerging. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and an overview of the analytical techniques required for its characterization. The potential for its structural motif to be

incorporated into medicinally active compounds, particularly in the area of oncology, warrants further investigation by the scientific community.

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